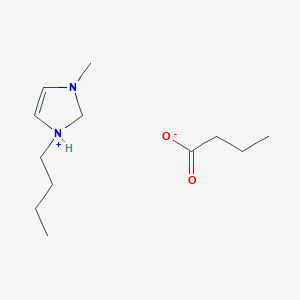
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the butyl and methyl groups on the imidazolium ring enhances its hydrophobicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
准备方法
The synthesis of 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate typically involves the alkylation of 1-methylimidazole with butyl halides, followed by anion exchange with butanoic acid. The reaction conditions often include:
Alkylation: 1-Methylimidazole is reacted with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete alkylation.
Anion Exchange: The resulting 1-butyl-3-methylimidazolium halide is then subjected to anion exchange with butanoic acid or its sodium salt. This step is usually performed in an aqueous medium to facilitate the exchange process.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, resulting in the formation of substituted imidazolium salts. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.
科学研究应用
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions, including cycloadditions, condensations, and polymerizations. Its unique properties make it an excellent medium for conducting reactions under mild conditions.
Biology: The compound is explored for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization studies. Its low toxicity and high solubility in water make it suitable for biological applications.
Medicine: Research is ongoing to investigate its potential as a drug delivery vehicle and its antimicrobial properties. The ionic nature of the compound allows for the encapsulation and controlled release of therapeutic agents.
Industry: It is used in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors. Its high thermal stability and conductivity make it ideal for energy storage applications.
作用机制
The mechanism by which 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes, proteins, and cell membranes, through electrostatic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, alter membrane permeability, and facilitate the transport of molecules across biological barriers. The butanoate anion also plays a role in stabilizing the ionic liquid and enhancing its solubility in aqueous and organic solvents.
相似化合物的比较
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion, it is commonly used in organic synthesis and electrochemical applications.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity, it is used in catalysis and as an electrolyte in batteries.
1-Butyl-3-methylimidazolium acetate: This compound is used as a solvent and catalyst in various chemical reactions, with applications in CO2 capture and biomass processing.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications in different fields.
属性
CAS 编号 |
669772-78-5 |
|---|---|
分子式 |
C12H24N2O2 |
分子量 |
228.33 g/mol |
IUPAC 名称 |
butanoate;1-butyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H16N2.C4H8O2/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4(5)6/h6-7H,3-5,8H2,1-2H3;2-3H2,1H3,(H,5,6) |
InChI 键 |
QGYGRQGZDRVWRP-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+]1CN(C=C1)C.CCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
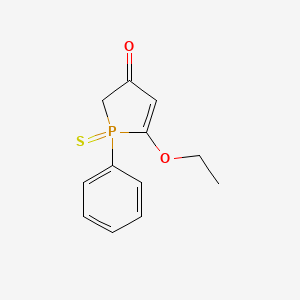
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
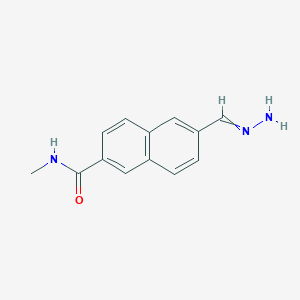
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
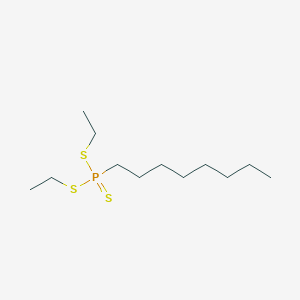
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
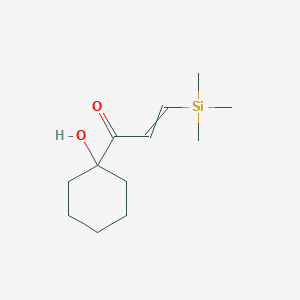
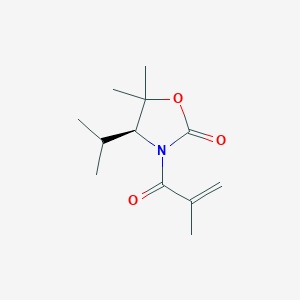
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)

